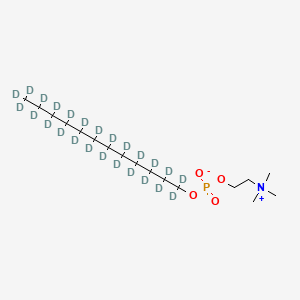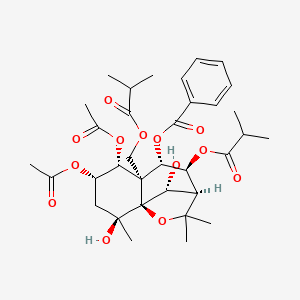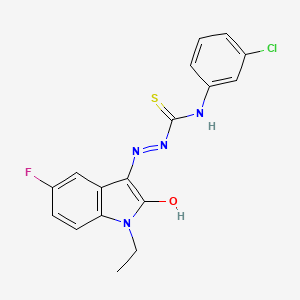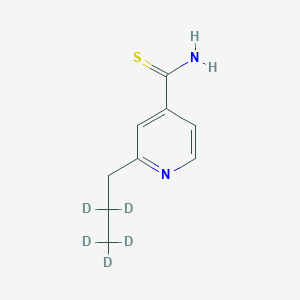
Prothionamide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prothionamide-d5: is a deuterium-labeled derivative of prothionamide, a thioamide antibiotic used primarily in the treatment of multi-drug resistant tuberculosis and leprosy . The incorporation of deuterium atoms into the prothionamide molecule results in this compound, which is often used in scientific research as a stable isotope-labeled compound for pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prothionamide-d5 involves the incorporation of deuterium atoms into the prothionamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the availability of deuterated reagents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process may include multiple steps, such as the preparation of deuterated intermediates, followed by their conversion into the final product . The production process is designed to ensure high purity and consistent quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: Prothionamide-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for understanding the compound’s behavior in different environments and its interactions with other molecules.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The specific conditions for these reactions, such as temperature, pH, and solvent, depend on the desired outcome and the nature of the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, Prothionamide-d5 is used as a stable isotope-labeled compound for studying the pharmacokinetics and metabolism of prothionamide . It helps researchers understand the absorption, distribution, metabolism, and excretion of the drug in the body.
Biology: In biological research, this compound is used to study the interactions of prothionamide with biological molecules and its effects on cellular processes . It is also used in studies related to drug resistance and the development of new therapeutic strategies.
Medicine: In medicine, this compound is used in clinical trials to evaluate the efficacy and safety of prothionamide in treating multi-drug resistant tuberculosis and leprosy . It helps researchers understand the drug’s pharmacokinetics and optimize dosing regimens.
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems . It helps improve the solubility, stability, and bioavailability of prothionamide, leading to more effective treatments.
Mécanisme D'action
Prothionamide-d5 exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis and Mycobacterium leprae . The compound is activated by the enzyme EthA, which converts it into an active form that binds to the enzyme InhA . This binding inhibits the synthesis of mycolic acids, leading to the disruption of the bacterial cell wall and the eventual death of the bacteria .
Comparaison Avec Des Composés Similaires
Ethionamide: Another thioamide antibiotic used in the treatment of multi-drug resistant tuberculosis.
Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.
Comparison: Prothionamide-d5 is unique in its use as a stable isotope-labeled compound for research purposes . While ethionamide and isoniazid are primarily used for their therapeutic effects, this compound is valuable for studying the pharmacokinetics and metabolism of prothionamide . Additionally, this compound’s deuterium labeling provides insights into the drug’s behavior and interactions at the molecular level .
Propriétés
Formule moléculaire |
C9H12N2S |
|---|---|
Poids moléculaire |
185.30 g/mol |
Nom IUPAC |
2-(2,2,3,3,3-pentadeuteriopropyl)pyridine-4-carbothioamide |
InChI |
InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)/i1D3,2D2 |
Clé InChI |
VRDIULHPQTYCLN-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CC1=NC=CC(=C1)C(=S)N |
SMILES canonique |
CCCC1=NC=CC(=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
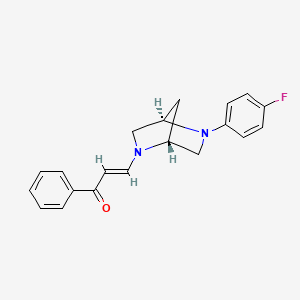

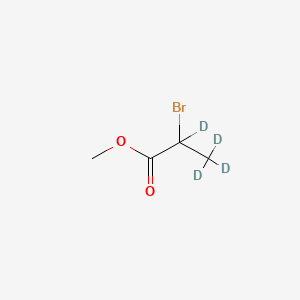


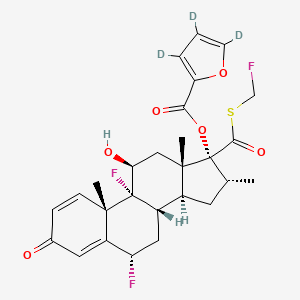

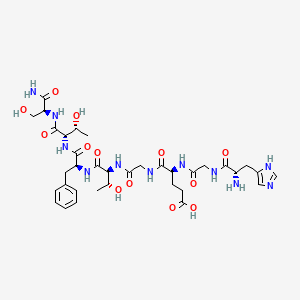
![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
